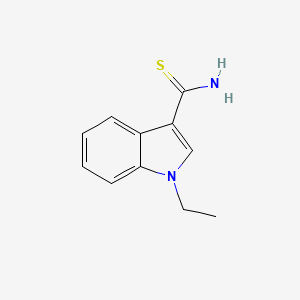

1-ethyl-1H-indole-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.291 |

IUPAC Name |

1-ethylindole-3-carbothioamide |

InChI |

InChI=1S/C11H12N2S/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H2,12,14) |

InChI Key |

UNXFFILTNOZNNR-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C2=CC=CC=C21)C(=S)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 1h Indole 3 Carbothioamide and Analogues

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups within 1-ethyl-1H-indole-3-carbothioamide and its derivatives. The FT-IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For indole (B1671886) derivatives, key vibrational bands include the N-H stretch of the indole ring, C-H stretching of the aromatic and aliphatic portions, and the vibrations associated with the carbothioamide group.

In related indole compounds, the FT-IR spectra provide valuable diagnostic information. For instance, in indole-3-carbinol, the spectrum is used to identify conformational and vibrational properties. tsijournals.com The analysis of ethyl 6-fluoro-1H-indole-2-carboxylate also relies on FT-IR to investigate its molecular structure and vibrational frequencies. In the case of this compound, one would expect to observe characteristic peaks for the N-H stretch, aromatic C-H stretches, aliphatic C-H stretches of the ethyl group, and, significantly, the C=S (thiocarbonyl) and C-N stretching vibrations of the carbothioamide moiety. The positions of these bands can be influenced by the electronic effects of substituents on the indole ring.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H Stretch (Indole) | 3400-3300 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=S Stretch (Thioamide) | 1250-1020 |

| C-N Stretch (Thioamide) | 1420-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of each proton in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons of the indole ring. The chemical shifts of the indole protons are particularly informative about the substitution pattern.

In unsubstituted indole, the proton at position 2 (H-2) typically appears as a singlet, while the protons on the benzene (B151609) ring (H-4 to H-7) show complex coupling patterns. hmdb.ca The introduction of the ethyl group at the N-1 position and the carbothioamide group at the C-3 position significantly influences the chemical shifts of the remaining indole protons. The N-H proton of the indole ring in related compounds often resonates at a high chemical shift, for example, around 12.30 ppm in some indole derivatives. youtube.com The protons of the ethyl group would exhibit characteristic splitting patterns due to spin-spin coupling. The chemical shifts for the aromatic protons of the indole nucleus are typically found between δ 7.0 and 8.5 ppm. youtube.comacs.org

Table of Representative ¹H NMR Data for Substituted Indoles:

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Indole N-H | 10.0 - 12.5 | Singlet |

| Indole H-2 | 7.0 - 8.5 | Singlet |

| Indole H-4 | 7.5 - 8.2 | Doublet |

| Indole H-5, H-6 | 7.0 - 7.3 | Multiplet |

| Indole H-7 | 7.3 - 7.6 | Doublet |

| N-CH₂ (Ethyl) | ~4.1 | Quartet |

| CH₃ (Ethyl) | ~1.4 | Triplet |

| Thioamide NH₂ | Broad, variable | Singlet |

Note: These are approximate ranges and can vary based on the solvent and other substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the indole ring typically resonate in the aromatic region (δ 110-140 ppm). The C-2 and C-3 carbons are particularly sensitive to substitution. researchsolutions.com For instance, in indole itself, C-2 appears around δ 124 ppm and C-3 around δ 102 ppm. chemicalbook.com The presence of the electron-withdrawing carbothioamide group at C-3 would shift the resonance of C-3 downfield. The carbon of the thiocarbonyl group (C=S) is expected to appear at a significantly downfield chemical shift, often in the range of δ 180-210 ppm. rsc.org The carbons of the N-ethyl group will appear in the aliphatic region of the spectrum.

Table of Representative ¹³C NMR Data for Substituted Indoles:

| Carbon | Chemical Shift (δ, ppm) Range |

| C=S (Thioamide) | 180 - 210 |

| C-2 (Indole) | 125 - 140 |

| C-3 (Indole) | 110 - 120 |

| C-3a (Indole) | 125 - 130 |

| C-4 (Indole) | 120 - 125 |

| C-5 (Indole) | 120 - 123 |

| C-6 (Indole) | 120 - 123 |

| C-7 (Indole) | 110 - 115 |

| C-7a (Indole) | 135 - 140 |

| N-CH₂ (Ethyl) | 40 - 50 |

| CH₃ (Ethyl) | 14 - 18 |

Note: These are approximate ranges and can vary based on the solvent and other substituents. acs.orgclockss.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation of indole derivatives under mass spectrometric conditions often involves characteristic losses. researchgate.net For this compound, the molecular ion peak [M]⁺ would be observed, and its fragmentation could involve the loss of the ethyl group, the thioamide group, or parts thereof. The fragmentation patterns of related indole alkaloids have been studied in detail, revealing that the fragmentation routes can provide crucial information about substituents and structural features. nih.gov For example, the fragmentation of plumeran indole alkaloids often involves reactions derived from the opening of specific rings. nih.gov In some cases, diagnostic ions can be used to distinguish between isomers. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation (Applicable to related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of related indole derivatives provides significant insights into the likely conformation and intermolecular interactions.

Crystal structures of various substituted indoles have been reported, revealing details about bond lengths, bond angles, and intermolecular hydrogen bonding. researchgate.netnih.govmdpi.com For example, the crystal structure of ethyl 1,3-dimethyl-1H-indole-2-carboxylate shows that the indole ring is nearly planar. nih.gov In many indole derivatives, hydrogen bonding plays a crucial role in the crystal packing. nih.gov For this compound, X-ray crystallography would reveal the precise geometry of the carbothioamide group, its orientation relative to the indole ring, and how the molecules pack in the solid state, likely involving hydrogen bonds with the thioamide NH₂ protons. The planarity of the indole ring system is a common feature in the crystal structures of its derivatives. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Ethyl 1h Indole 3 Carbothioamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular structures and properties at the electronic level. For complex heterocyclic systems such as 1-ethyl-1H-indole-3-carbothioamide, these methods are invaluable for elucidating behavior that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary method for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic data. dntb.gov.ua

For carbothioamide and indole (B1671886) derivatives, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice, known for providing reliable geometric and electronic data for a wide range of organic molecules. researchgate.netekb.eg Other functionals, such as the B3PW91, have also been successfully used, particularly for obtaining accurate one-electron reduction potentials in related systems. researchgate.net These methods allow for a detailed exploration of the potential energy surface and the characterization of stable conformers of this compound.

The accuracy of DFT calculations is critically dependent on the chosen basis set, which mathematically describes the atomic orbitals within the molecule. For molecules containing heteroatoms like sulfur and nitrogen, as in this compound, Pople-style basis sets are frequently utilized.

A common and robust choice is the 6-311++G(d,p) basis set. researchgate.netekb.eg This notation indicates:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions, non-covalent interactions, and the behavior of electrons far from the nucleus.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron density and improving the accuracy of calculated bond angles and molecular geometries.

The combination of a hybrid functional like B3LYP with a comprehensive basis set like 6-311++G(d,p) defines the level of theory. This combination has been shown to yield reliable predictions for molecular geometries, vibrational frequencies, and electronic properties in similar heterocyclic systems. ekb.egresearchgate.net

Electronic Structure and Reactivity Descriptors

DFT calculations provide key descriptors that help in understanding the electronic nature and chemical reactivity of this compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system and the sulfur atom of the carbothioamide group. The LUMO is typically distributed over the π-system of the indole and the C=S bond.

Table 1: Representative FMO Data for Analogous Carbothioamide Systems

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.1 eV researchgate.net | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV researchgate.net | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.9 eV researchgate.net | Chemical stability and reactivity |

Note: The values are based on data reported for structurally similar compounds and serve as an estimate.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. chemrxiv.org

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms. For this compound, these regions would be concentrated around the sulfur atom of the thioamide group and the nitrogen atom of the indole ring. researchgate.netnih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. Such regions are expected around the hydrogen atoms, particularly the N-H proton of the thioamide group (if present in a tautomeric form) and the hydrogens of the ethyl group. nih.gov

The MEP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its interaction with other chemical species and biological targets. rsc.org

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. Time-Dependent DFT (TD-DFT) is a common method for this purpose. researchgate.net

Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net The close match between scaled theoretical and experimental FTIR data confirms the accuracy of the computational model. researchgate.net

Similarly, electronic absorption spectra (UV-Vis) can be calculated using TD-DFT. researchgate.net These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, helping to interpret the peaks observed in experimental UV-Vis spectra.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Carbothioamide Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C=S Stretch | 850 | 865 | Thioamide I band |

| N-H Bending | 1520 | 1535 | Thioamide II band |

Note: Data is illustrative and based on typical values for thioamide-containing compounds to show the correlation between theoretical and experimental results.

Theoretical NMR Chemical Shift Calculations (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.ma

The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net Following optimization, the GIAO calculation is performed on the stable conformer to obtain the absolute shielding values (σ). These values are then converted to chemical shifts (δ) by referencing them against the shielding values of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.mayoutube.com

For this compound, this calculation would provide the predicted ¹H and ¹³C chemical shifts. Studies on related hexahydroindoles and other complex organic molecules have shown that the GIAO method yields excellent linear correlation between calculated and experimental shifts, often with R² values exceeding 0.99 for ¹³C and 0.93 for ¹H NMR, making it a powerful tool for structural verification. researchgate.netscirp.org

Illustrative Data Table: Predicted vs. Experimental NMR Shifts This table demonstrates how theoretical and experimental NMR data for this compound would be presented. Data is for illustrative purposes only.

| ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Chemical Shifts (ppm) | ||||

|---|---|---|---|---|---|

| Atom | Calculated (GIAO) | Experimental | Atom | Calculated (GIAO) | Experimental |

| C2 | Value | Value | H2 | Value | Value |

| C3 | Value | Value | H4 | Value | Value |

| C=S | Value | Value | H5 | Value | Value |

| N-CH₂ | Value | Value | N-CH₂ | Value | Value |

| CH₃ | Value | Value | CH₃ | Value | Value |

Predicted Vibrational Frequencies and Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and determining molecular structure. Theoretical calculations of vibrational frequencies are used to assign the experimental spectral bands to specific atomic motions within the molecule. rsc.orgnih.gov

Using DFT methods (such as B3LYP or BLYP), the harmonic vibrational frequencies of this compound can be calculated. researchgate.netsioc-journal.cn These calculations yield a set of frequencies corresponding to the fundamental vibrational modes, which include stretching, bending, wagging, and torsional motions. rsc.org For instance, this analysis would predict the characteristic frequencies for the C=S stretch of the carbothioamide group, the N-H bends (if applicable in tautomeric forms), C-N stretches, and the various modes associated with the indole ring and the ethyl substituent.

The Potential Energy Distribution (PED) is often analyzed to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates. researchgate.net While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve high accuracy, with average deviations often falling below 30 cm⁻¹. scirp.orgrsc.org

Illustrative Data Table: Predicted Vibrational Modes This table illustrates how vibrational frequencies and their assignments for this compound would be organized. Data is for illustrative purposes only.

| Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Vibrational Assignment (PED) |

|---|---|---|---|---|

| ν1 | Value | Value | Value | C=S stretch |

| ν2 | Value | Value | Value | Indole C-N stretch |

| ν3 | Value | Value | Value | Aromatic C-H stretch |

| ν4 | Value | Value | Value | CH₂ rock |

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal packing and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com

The analysis generates a unique three-dimensional surface for a molecule within its crystal environment. This surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions, while blue regions represent longer contacts. mdpi.com

Illustrative Data Table: Hirshfeld Surface Contact Contributions This table shows a typical breakdown of intermolecular contacts for a molecule like this compound as determined by Hirshfeld analysis. Data is for illustrative purposes only.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | Value |

| S···H / H···S | Value |

| C···H / H···C | Value |

| N···H / H···N | Value |

| C···C (π-π stacking) | Value |

Molecular Modeling and Docking Studies (Mechanistic/Interactional Focus)

Ligand-Receptor Interaction Simulations (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. msjonline.org The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of many compounds that interact with biological targets. nih.govmdpi.com

For this compound, docking studies would be used to investigate its potential to bind to various enzyme active sites. The simulation would place the ligand into the binding pocket of a target protein and score different poses based on binding energy. msjonline.org This analysis would identify key intermolecular interactions, such as hydrogen bonds between the carbothioamide group and amino acid residues (e.g., Asp, His), hydrophobic interactions involving the indole and ethyl groups, and potential interactions with the sulfur atom. nih.govnih.gov Such studies on related indole-3-carboxamides have been crucial in designing potent enzyme inhibitors. nih.govresearchgate.net

The results, including binding energy (often in kcal/mol) and a map of interacting residues, help rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. msjonline.org

Illustrative Data Table: Molecular Docking Results This table exemplifies how results from a docking study of this compound with a hypothetical enzyme active site would be presented. Data is for illustrative purposes only.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Enzyme X | Value | Asp120 | Hydrogen Bond (H-bond) with NH₂ |

| Trp85 | π-π Stacking with indole ring | |||

| Leu45, Val90 | Hydrophobic interaction |

Chemical Reactivity and Synthetic Transformations of 1 Ethyl 1h Indole 3 Carbothioamide

Reactions at the Thioamide Moiety

The thioamide group (-CSNH2) is a versatile functional group known for its higher reactivity compared to its amide counterpart. nih.gov This increased reactivity, stemming from the weaker carbon-sulfur double bond, makes it a valuable precursor in various synthetic transformations. nih.govcaltech.edu

Cyclization Reactions Leading to Fused Heterocycles

A significant aspect of the reactivity of 1-ethyl-1H-indole-3-carbothioamide is its utility in the synthesis of fused heterocyclic systems. The thioamide functionality serves as a key building block for constructing rings such as thiazoles, triazoles, and thiadiazoles.

Thiazole (B1198619) Derivatives: The synthesis of thiazole-fused indoles can be achieved through reactions of the thioamide with α-halocarbonyl compounds. This reaction, known as the Hantzsch thiazole synthesis, is a well-established method for forming the thiazole ring. For instance, the reaction of an indole-3-carbothioamide with an α-bromo ketone would lead to the formation of a thiazolyl-indole derivative. These compounds are of interest due to the prevalence of both indole (B1671886) and thiazole motifs in biologically active molecules. nih.govacs.org

Triazole Derivatives: The construction of triazole-containing scaffolds often involves "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.govb-cdn.net While direct conversion of the thioamide to a triazole is less common, the indole nucleus can be functionalized with an azide (B81097) or alkyne, which can then participate in cycloaddition reactions to form 1,2,3-triazole-linked indole derivatives. nih.govb-cdn.netnih.gov

Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from thioamides through various cyclization strategies. nih.govnih.gov One common method involves the reaction of the thioamide with an acyl chloride or a similar activating agent, followed by cyclization. These indole-thiadiazole hybrids are explored for their potential applications in medicinal chemistry. nih.govnih.gov

Interactive Data Table: Cyclization Reactions of Indole Thioamides

| Starting Material | Reagent(s) | Fused Heterocycle | Reference(s) |

| Indole-3-carbothioamide | α-Haloketone | Thiazole | nih.govacs.org |

| Indole with azide/alkyne | Copper catalyst | 1,2,3-Triazole | nih.govnih.gov |

| Indole-3-carbothioamide | Acyl chloride | 1,3,4-Thiadiazole | nih.govnih.gov |

Derivatization of the Thiocarbonyl Group

The thiocarbonyl group (C=S) of the thioamide is susceptible to reactions with both electrophiles and nucleophiles. uzh.ch It can undergo S-alkylation, S-acylation, and other modifications. These reactions can be used to introduce new functional groups or to facilitate further transformations. The conversion of the thiocarbonyl to a carbonyl group is also a possible transformation, although less common in the context of this specific molecule. caltech.eduresearchgate.net

Reactions Involving the Indole Nucleus

The indole ring system is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position. However, since the 3-position is already substituted in this compound, electrophilic attack will be directed to other positions on the indole nucleus.

Electrophilic Aromatic Substitution Patterns

For 3-substituted indoles, electrophilic substitution typically occurs at the C2, C4, C5, C6, or C7 positions. The precise position of substitution is influenced by the nature of the substituent at the 3-position and the reaction conditions. The ethyl group at the N1 position also influences the electron distribution within the indole ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The electron-withdrawing nature of the carbothioamide group at C3 would generally deactivate the pyrrole (B145914) ring towards electrophilic attack, favoring substitution on the benzene (B151609) portion of the indole nucleus.

Substituent Effects on Reactivity

The substituents on the indole ring significantly impact its reactivity.

1-Ethyl Group: The ethyl group at the N1 position is an electron-donating group, which increases the electron density of the indole nucleus, making it more susceptible to electrophilic attack compared to an unsubstituted indole. This activating effect can influence the regioselectivity of substitution reactions.

Structure Activity Relationship Sar Studies of Indole 3 Carbothioamide Derivatives

Influence of N-1 Substitution on Biological Interactions

The substituent at the N-1 position of the indole (B1671886) ring plays a pivotal role in modulating the biological profile of indole derivatives. The introduction of an ethyl group, as in 1-ethyl-1H-indole-3-carbothioamide, is a key modification that can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. N-1 and C-3 substituted indoles are recognized as crucial components for the synthesis of a wide array of physiologically active molecules, including those with antimalarial, antimicrobial, antioxidant, and anticancer properties. researchgate.net

While not an indole derivative, research on N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has shown that the N-ethyl carbothioamide moiety confers significant activity against both planktonic cells and biofilms of Haemophilus species. nih.gov This suggests that the N-ethyl group in this compound is likely a key contributor to its biological interactions. The nature of the N-1 substituent can influence factors such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds, all of which are critical for a molecule's biological function.

Table 1: Influence of N-1 Substitution on Biological Activity of Indole Derivatives

| Compound/Derivative Class | N-1 Substituent | Observed Biological Effect |

| Indole-3-carboxamides | p-Fluorobenzyl | Impact on Superoxide Dismutase (SOD) inhibition nih.gov |

| General N-substituted indoles | Various alkyl and aryl groups | Crucial for antimalarial, antimicrobial, antioxidant, and anticancer activities researchgate.net |

| N-ethyl pyrazole-1-carbothioamide | Ethyl | Activity against Haemophilus spp. nih.gov |

Impact of Thioamide Modifications on Bioactivity Profiles

The replacement of the oxygen atom in a carboxamide with a sulfur atom to form a thioamide introduces significant changes to the molecule's physicochemical properties, which in turn can drastically alter its bioactivity. Thioamides possess unique chemical and physical characteristics compared to their amide counterparts. nih.gov

One of the key differences lies in their hydrogen bonding capabilities. The thioamide N-H group is more acidic and a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov These altered hydrogen bonding properties can lead to different binding affinities and selectivities for biological targets. The incorporation of a thioamide can impact the stability of protein secondary structures, which can be either stabilizing or destabilizing depending on the specific location and context of the substitution. nih.gov

Table 2: Physicochemical and Biological Impact of Thioamide Modification

| Property | Amide (C=O) | Thioamide (C=S) | Implication for Bioactivity |

| Hydrogen Bond Donor (N-H) | Weaker | Stronger nih.gov | Altered binding affinity and specificity |

| Hydrogen Bond Acceptor | Stronger (Oxygen) | Weaker (Sulfur) nih.gov | Modified interaction with biological targets |

| Stability | Generally stable | Can improve thermal/proteolytic stability nih.gov | Enhanced drug-like properties |

| Redox Potential | Higher | Lower nih.gov | Potential for unique biological interactions |

Substituent Effects on the Indole Ring System

The nature and position of substituents on the bicyclic indole ring system are critical factors that fine-tune the biological activity of indole derivatives. The electron-rich nature of the indole ring makes it susceptible to substitution, and even minor changes can lead to significant alterations in biological profiles.

Studies on related indole compounds have provided valuable insights into these effects. For instance, in a study of ring-substituted indole-3-acetic acids, it was found that bulky substituents at the C-6 position increased the binding affinity to human serum albumin, whereas substituents at the C-2 position hindered binding. nih.gov Furthermore, electron-withdrawing groups at the C-5 position were shown to enhance this binding. nih.gov

In the context of indole-2-carboxamides as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position was found to enhance their modulatory potency. nih.govnih.gov This highlights the importance of halogen substitution on the indole ring for specific biological targets. The position of the substituent is also crucial; for example, a chloro group was preferred at the 3-position over the 4-position in a series of indole-2-carboxamides. nih.gov These findings underscore the principle that the electronic and steric properties of substituents on the indole ring, as well as their specific location, are key determinants of biological activity.

Table 3: Effect of Substituents on the Indole Ring on Biological Interactions

| Compound Class | Substituent and Position | Observed Effect |

| Indole-3-acetic acids | Bulky group at C-6 | Increased affinity for human serum albumin nih.gov |

| Indole-3-acetic acids | Substituent at C-2 | Obstructed binding to human serum albumin nih.gov |

| Indole-3-acetic acids | Electron-withdrawing group at C-5 | Enhanced binding to human serum albumin nih.gov |

| Indole-2-carboxamides | Chloro or fluoro at C-5 | Enhanced CB1 receptor modulation nih.govnih.gov |

Positional Isomerism and Stereochemical Considerations

Positional isomerism and stereochemistry add another layer of complexity and opportunity in the design of bioactive indole derivatives. The spatial arrangement of atoms and functional groups can have a profound impact on how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.

A pertinent example of the importance of stereochemistry is seen in studies of N-substituted indole-3-carbaldehyde oxime derivatives. These compounds can exist as syn and anti isomers, and these isomers have been shown to exhibit different levels of urease inhibitory activity. mdpi.com The distinct spatial orientation of the oxime group in the syn and anti isomers leads to different binding interactions with the active site of the urease enzyme. mdpi.com

Furthermore, the stability of these isomers can be influenced by the reaction conditions, with isomerization from the less stable anti form to the more stable syn form being favorable in certain environments. mdpi.comresearchgate.net This highlights the importance of controlling and characterizing the stereochemistry of indole derivatives during synthesis and biological evaluation. While specific studies on the stereoisomers of this compound are not detailed in the provided context, the principles derived from related compounds strongly suggest that its stereochemical configuration would be a critical factor in determining its biological activity. The three-dimensional shape of the molecule, dictated by factors such as the orientation of the ethyl group and the conformation of the thioamide side chain, will ultimately govern its fit within a biological receptor or enzyme active site.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Ethyl-1H-indole-3-carbothioamide

Direct and extensive research specifically targeting this compound is not widely available in current literature. However, a synthesis of findings from studies on closely related indole-3-carbothioamide and N-substituted indole (B1671886) derivatives allows for an informed perspective on its potential characteristics and activities.

The indole-3-carbothioamide core is a recognized pharmacophore with established biological potential, particularly in the realm of antimicrobial agents. Studies on various indole derivatives containing the carbothioamide group have demonstrated notable activity against a range of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal species like Candida krusei. nih.gov The introduction of different substituents onto the indole nucleus has been shown to modulate this antimicrobial efficacy, suggesting that the activity can be fine-tuned. nih.gov

Furthermore, the N-alkylation of heterocyclic compounds, including indoles and carbazoles, is a common medicinal chemistry strategy to enhance pharmacokinetic properties and biological activity. mdpi.comnih.gov Research on N-substituted carbazole (B46965) derivatives has shown that such modifications can lead to potent antimicrobial agents. nih.gov In a study on indole-2-carboxamides, N-methylated analogs exhibited superior performance compared to their non-alkylated counterparts, a result attributed to increased lipophilicity which may facilitate passage across cell membranes. mdpi.com It is therefore plausible that the N-ethyl group in this compound could similarly influence its biological profile, potentially enhancing its potency or altering its spectrum of activity compared to the unsubstituted parent compound.

Emerging Research Avenues for Indole-3-carbothioamide Scaffolds

The versatile indole scaffold continues to be a fertile ground for drug discovery, with several emerging research avenues for indole-3-carbothioamide derivatives, including this compound.

Anticancer Drug Development: Indole derivatives are at the forefront of anticancer research. researchgate.netnih.gov They have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. researchgate.netnih.gov The structural similarities of indole-3-carbothioamides to other biologically active indole derivatives make them attractive candidates for screening as potential anticancer agents. Future research could focus on evaluating their efficacy against various cancer cell lines and elucidating their mechanisms of action.

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial drugs. nih.gov Indole derivatives have shown promise in this area, and the indole-3-carbothioamide scaffold, in particular, has demonstrated activity against resistant bacterial and fungal strains. researchgate.netnih.gov Future investigations could explore the synthesis of a library of N-substituted indole-3-carbothioamides to optimize their antimicrobial spectrum and potency.

Neurodegenerative Diseases: The indole core is present in key neuroactive molecules like serotonin (B10506) and melatonin. researchgate.net This has spurred interest in indole derivatives as potential therapeutic agents for neurodegenerative diseases. researchgate.net Exploring the neuroprotective or modulatory effects of indole-3-carbothioamides could open up new therapeutic possibilities.

Antiviral Applications: The broad biological activity of indole derivatives extends to antiviral effects. researchgate.net Given the structural diversity that can be achieved with the indole-3-carbothioamide scaffold, these compounds represent a promising area for the discovery of new antiviral leads.

Methodological Advancements in Indole-Carbothioamide Research

Recent years have seen significant progress in the synthetic methodologies for creating diverse libraries of indole derivatives, which are directly applicable to the synthesis and study of this compound and related compounds.

Modern synthetic strategies often focus on efficiency and the ability to generate molecular diversity. The development of one-pot, multi-step reactions allows for the streamlined synthesis of complex indole derivatives that might otherwise be difficult to access. nih.gov Coupling reactions are a cornerstone of modern organic synthesis, and methods for the efficient formation of amide and, by extension, thioamide bonds are well-established. arkat-usa.org These techniques, often employing specialized reagents, are crucial for the synthesis of indole-3-carbothioamides from their corresponding carboxylic acid or acyl chloride precursors.

The synthesis of N-substituted indoles has also been refined. For instance, the N-methylation of an indole-2-carboxylate (B1230498) has been achieved using dimethyl carbonate (DMC) in the presence of a base. mdpi.com Similar alkylation strategies can be readily adapted for the synthesis of this compound. The synthesis of a related compound, 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester, was achieved through a Friedel–Crafts type cyclocondensation, showcasing another advanced synthetic route. mdpi.com

Furthermore, advancements in purification and analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential for the characterization and purity assessment of newly synthesized compounds. mdpi.com These methods ensure the reliability of biological screening data.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-1H-indole-3-carbothioamide, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves two key steps: (1) introducing the ethyl group at the indole nitrogen via alkylation, and (2) introducing the carbothioamide moiety at the 3-position. For alkylation, reagents like ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions are common. The carbothioamide group can be introduced via thionation of a precursor carbonyl using reagents like Lawesson’s reagent or P₄S₁₀. Optimization requires careful control of reaction time, temperature, and stoichiometry. For example, prolonged heating during thionation may lead to over-reduction or side reactions . Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethyl substitution (e.g., triplet for CH₂CH₃ at δ ~1.3–1.5 ppm) and carbothioamide resonance (C=S signal at δ ~200–220 ppm in ¹³C NMR).

- IR spectroscopy : A strong absorption band near 1250–1350 cm⁻¹ corresponds to the C=S stretch .

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX software is widely used for structure refinement, particularly for resolving disorder in the ethyl or thioamide groups .

Q. How can researchers mitigate solubility challenges during biological assays involving this compound?

Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or ethanol. For in vitro studies, pre-dissolving the compound in DMSO followed by dilution in assay buffer is standard. If precipitation occurs, sonication or surfactants (e.g., Tween-20) may stabilize the solution. Structural analogs (e.g., 6-substituted indoles) with enhanced hydrophilicity can also be synthesized for comparative studies .

Advanced Research Questions

Q. How should researchers address contradictory data between computational predictions and experimental results for the biological activity of this compound?

Discrepancies often arise from limitations in force fields (for molecular docking) or incomplete experimental controls. To resolve this:

- Validate computational models using high-resolution structural data (e.g., X-ray crystallography of ligand-target complexes) .

- Replicate experimental assays with rigorous controls (e.g., positive/negative controls, blinded analysis) and statistical validation (e.g., p-value <0.05, n ≥3).

- Cross-check with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzyme inhibition assays) .

Q. What strategies are recommended for designing a retrosynthetic pathway for novel derivatives of this compound?

Retrosynthetic planning should prioritize modular steps:

- Core modification : Use the ethyl-indole scaffold as a template. Introduce substituents (e.g., halogens, methoxy groups) via electrophilic substitution or cross-coupling reactions.

- Functional group interconversion : Convert the thioamide to thioesters or thioureas using selective reagents.

- AI-driven tools : Platforms leveraging databases like Reaxys or Pistachio can propose feasible routes. Validate predicted routes with small-scale pilot reactions .

Q. What experimental frameworks are critical for evaluating the enzymatic inhibition mechanism of this compound?

A robust protocol includes:

- Enzyme kinetics : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition).

- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH).

- Structural analysis : Co-crystallize the compound with the target enzyme to visualize binding interactions.

- Cellular validation : Use knockout models or RNA interference to confirm target specificity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.